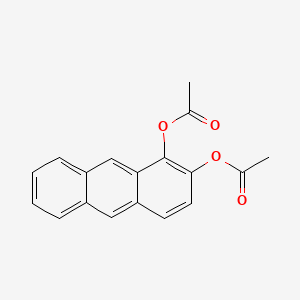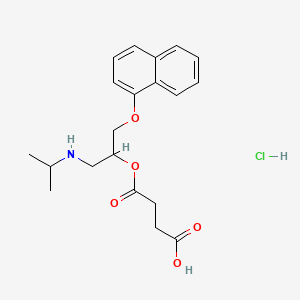
Propranolol hemisuccinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propranolol hemisuccinate hydrochloride is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist. It is commonly used in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and arrhythmias. This compound is known for its ability to block the action of epinephrine and norepinephrine on both beta-1 and beta-2 adrenergic receptors, leading to a decrease in heart rate and blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propranolol hemisuccinate hydrochloride typically involves the reaction of propranolol with succinic anhydride to form propranolol hemisuccinate, followed by the addition of hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow processes. This method ensures high yield and purity by controlling reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalytic amounts of water has been found beneficial in reducing by-products and improving the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Propranolol hemisuccinate hydrochloride undergoes various chemical reactions, including:
Oxidation: Propranolol can be oxidized to form naphthyloxylactic acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) and solvents such as methanol or ethanol.
Major Products Formed
Oxidation: Naphthyloxylactic acid.
Reduction: Reduced derivatives of propranolol.
Substitution: Various substituted propranolol derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Propranolol hemisuccinate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying beta-adrenergic receptor interactions and drug-receptor binding kinetics.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively used in clinical research for treating cardiovascular diseases, anxiety disorders, and migraine prophylaxis.
Industry: Employed in the development of sustained-release formulations and drug delivery systems
Wirkmechanismus
Propranolol hemisuccinate hydrochloride exerts its effects by competitively blocking beta-adrenergic receptors. This blockade prevents the binding of epinephrine and norepinephrine, leading to a decrease in heart rate, myocardial contractility, and blood pressure. The compound interacts with both beta-1 and beta-2 adrenergic receptors, affecting various physiological processes such as cardiac output and vascular resistance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist.
Carvedilol: A non-selective beta-adrenergic receptor antagonist with additional alpha-1 blocking activity
Uniqueness
Propranolol hemisuccinate hydrochloride is unique due to its non-selective nature, allowing it to block both beta-1 and beta-2 adrenergic receptors. This broad spectrum of activity makes it effective in treating a variety of conditions, including those that involve both cardiac and non-cardiac beta receptors .
Eigenschaften
CAS-Nummer |
75020-10-9 |
|---|---|
Molekularformel |
C20H26ClNO5 |
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
4-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C20H25NO5.ClH/c1-14(2)21-12-16(26-20(24)11-10-19(22)23)13-25-18-9-5-7-15-6-3-4-8-17(15)18;/h3-9,14,16,21H,10-13H2,1-2H3,(H,22,23);1H |
InChI-Schlüssel |
PTLKAZZGYNERQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)CCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)

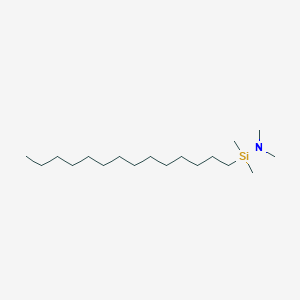
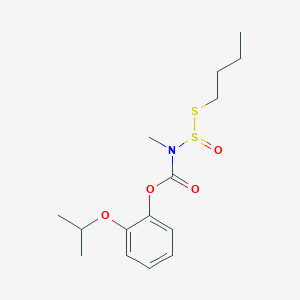

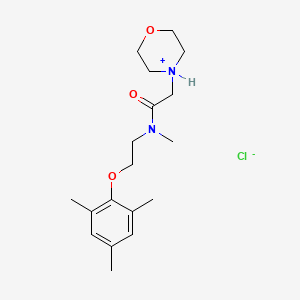

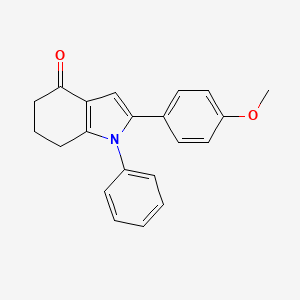
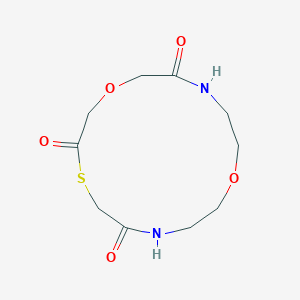
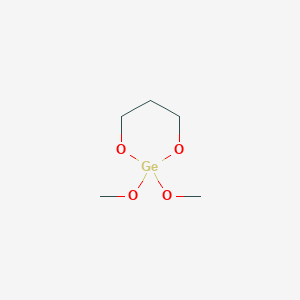
![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)

